
A Theoretical and Experimental Guide to 2-
Hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-iodobenzaldehyde

Cat. No.: B156012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-iodobenzaldehyde
(also known as 5-Iodosalicylaldehyde), a valuable building block in medicinal chemistry and

organic synthesis. While extensive theoretical studies on this specific molecule are not yet

prevalent in scientific literature, this document outlines a robust computational methodology for

its theoretical analysis, based on established practices for similar aromatic aldehydes. This

guide also presents a detailed, verified experimental protocol for its synthesis and collates its

key physicochemical properties.

Physicochemical Properties
2-Hydroxy-5-iodobenzaldehyde is a solid, appearing as a white to light yellow or orange

powder or crystal.[1] It is recognized for its utility as an intermediate in the synthesis of more

complex molecules, including potential anti-inflammatory and antimicrobial agents.[2]
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Property Value Reference

Molecular Formula C₇H₅IO₂

Molecular Weight 248.02 g/mol

CAS Number 1761-62-2 [3]

Melting Point 98-100 °C (lit.) [3]

Appearance
White to Light yellow/orange

powder

Purity >95.0% (GC)

Synonyms 5-Iodosalicylaldehyde [3]

Experimental Protocol: Synthesis of 2-Hydroxy-5-
iodobenzaldehyde
The following protocol describes a general and effective method for the synthesis of 2-
Hydroxy-5-iodobenzaldehyde from salicylaldehyde.[3]

Materials:
Salicylaldehyde (1 mmol)

Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂) (to make a 0.1 M solution)

Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂) (0.025 mmol, 19 mg)

N-Iodosuccinimide (NIS) (1.1 mmol, 248 mg)

Standard laboratory glassware

Magnetic stirrer

Thin Layer Chromatography (TLC) apparatus

Rotary evaporator
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Column chromatography setup

Procedure:
Dissolution: In a round-bottom flask, prepare a 0.1 M solution of salicylaldehyde by

dissolving it in either dichloromethane or 1,2-dichloroethane.

Catalyst Addition: To the stirred solution, add triphenylphosphorane

bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂).

Iodinating Agent Addition: Following the catalyst, add N-iodosuccinimide (NIS) to the reaction

mixture.

Reaction: Stir the mixture at room temperature. The reaction can also be conducted under

reflux conditions to potentially increase the rate.

Monitoring: Monitor the progress of the reaction for the complete conversion of

salicylaldehyde using Thin Layer Chromatography (TLC).

Solvent Removal: Once the reaction is complete, evaporate the solvent under reduced

pressure using a rotary evaporator.

Purification: The resulting crude product should be purified by column chromatography to

obtain pure 2-Hydroxy-5-iodobenzaldehyde.
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Synthesis Workflow for 2-Hydroxy-5-iodobenzaldehyde

Dissolve Salicylaldehyde
in Dichloromethane (0.1M)

Add Ph3PAuNTf2 (catalyst)

Add N-Iodosuccinimide (NIS)

Stir at Room Temperature
(or reflux)

Monitor by TLC

Reaction Complete?

No

Evaporate Solvent

Yes

Purify by Column Chromatography

Pure 2-Hydroxy-5-iodobenzaldehyde
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Caption: Synthesis workflow for 2-Hydroxy-5-iodobenzaldehyde.
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Theoretical Studies: A Methodological Approach
While specific computational studies on 2-Hydroxy-5-iodobenzaldehyde are not readily

available, this section outlines a robust and widely accepted protocol for its theoretical

investigation using Density Functional Theory (DFT). This methodology is based on successful

analyses of similar substituted benzaldehydes and other aromatic systems.[4][5][6][7]

Computational Protocol
The following protocol details the steps for a comprehensive theoretical analysis of the

molecule.

Geometry Optimization:

Method: Density Functional Theory (DFT).

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4][5]

Basis Set: 6-311++G(d,p).[4][5] This basis set is recommended for its balance of accuracy

and computational cost, providing a good description of electron correlation and

polarization.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Procedure: The initial molecular structure of 2-Hydroxy-5-iodobenzaldehyde is built and

optimized to find the global minimum on the potential energy surface. A frequency

calculation is then performed to confirm that the optimized structure is a true minimum

(i.e., no imaginary frequencies).

Vibrational Analysis:

Procedure: Using the optimized geometry, a vibrational frequency analysis is performed at

the same level of theory (B3LYP/6-311++G(d,p)).

Output: This calculation yields the theoretical infrared (IR) and Raman spectra. The

calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for

anharmonicity and other systematic errors, allowing for a more accurate comparison with

experimental spectra.[5][8]
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Significance: The analysis helps in the assignment of experimental vibrational bands to

specific molecular motions (e.g., C=O stretch, O-H bend).

Electronic Properties Analysis:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

Significance: The HOMO-LUMO energy gap is a crucial indicator of the molecule's

chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap

suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge

distribution and identify electrophilic and nucleophilic sites.

Significance: The MEP is invaluable for predicting how the molecule will interact with

other species, highlighting regions prone to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis:

Procedure: NBO analysis is performed on the optimized structure to investigate charge

delocalization, hyperconjugative interactions, and the nature of chemical bonds.[2][5][9]

Significance: This analysis provides a quantitative picture of the Lewis structure, bond

polarities, and the stabilizing effects of electron delocalization within the molecule.
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Workflow for Theoretical Analysis of 2-Hydroxy-5-iodobenzaldehyde
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Caption: Proposed workflow for the theoretical analysis of 2-Hydroxy-5-iodobenzaldehyde.

Conclusion
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2-Hydroxy-5-iodobenzaldehyde is a significant compound with practical applications in

chemical synthesis. While this guide provides a solid foundation with a detailed synthesis

protocol and known physical properties, the area of its theoretical and computational

characterization remains largely unexplored. The proposed methodological framework for DFT

calculations offers a clear pathway for future research to elucidate its electronic structure,

reactivity, and spectroscopic properties. Such studies would not only contribute to a

fundamental understanding of this molecule but also enhance its application in rational drug

design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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